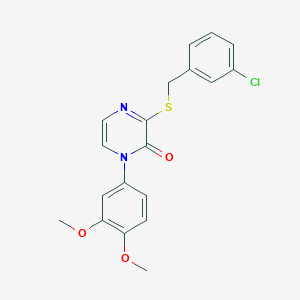

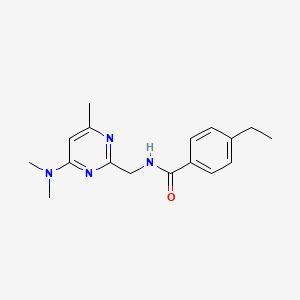

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-ethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-N,N-dimethylaminopyridine (DMAP) are synthesized via a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis

The molecular structure of similar compounds has been solved by techniques such as single crystal X-ray diffraction (SXRD), which confirms the crystallization in a specific crystal system .Chemical Reactions Analysis

DMAP, a similar compound, has been used as a catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated. For example, DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Applications

Chemical Synthesis and Cytotoxic Activity : Research on structurally related compounds, such as carboxamide derivatives of benzo[b][1,6]naphthyridines, has shown significant cytotoxic activities against various cancer cell lines. The synthesis of these compounds involves complex chemical reactions, showcasing their potential in cancer research and therapy (Deady et al., 2003).

Metabolite Detection : Studies involving the determination of metabolites for compounds like pirimicarb, which shares a pyrimidinyl structure similar to the queried compound, highlight the importance of analytical chemistry in understanding the metabolism and excretion of chemical agents. Such research is crucial for assessing exposure and potential toxicological effects (Hardt & Angerer, 1999).

Diagnostic and Therapeutic Research

Alzheimer's Disease Diagnosis : The development and application of compounds like [18F]FDDNP for imaging neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients demonstrate the role of chemical compounds in advancing diagnostic techniques. Such research provides a foundation for non-invasive diagnostic assessments and monitoring of disease progression (Shoghi-Jadid et al., 2002).

HIV Research : The exploration of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides as HIV-1 integrase inhibitors exemplifies the application of chemical compounds in the development of antiviral agents. This research contributes to the ongoing efforts to find effective treatments for HIV/AIDS, showcasing the potential of chemical compounds to inhibit critical viral enzymes (Pace et al., 2007).

Mecanismo De Acción

Mode of Action

It’s known that pyrimidine derivatives can act as nucleophiles, attacking electrophilic carbon atoms . This interaction can lead to changes in the structure and function of the target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-4-ethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-5-13-6-8-14(9-7-13)17(22)18-11-15-19-12(2)10-16(20-15)21(3)4/h6-10H,5,11H2,1-4H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGNTERXMORFLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCC2=NC(=CC(=N2)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-ethylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2887937.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2887942.png)

![2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide](/img/structure/B2887943.png)

![[(2,5-Dimethoxyphenyl)carbamoyl]methyl furan-3-carboxylate](/img/structure/B2887945.png)

![5-(2-chloro-4-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2887949.png)

![2-[(4-ethenylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2887950.png)

![2-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2887951.png)